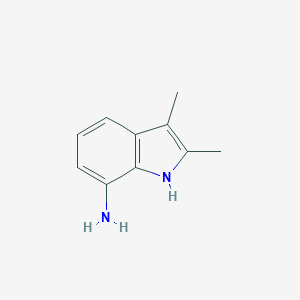

2,3-dimethyl-1H-indol-7-amine

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dimethyl-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBIHKSWFZJZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144251 | |

| Record name | Indole, 7-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101832-73-9 | |

| Record name | Indole, 7-amino-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 7-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 2,3-dimethyl-1H-indol-7-amine

Introduction: The Significance of the 7-Aminoindole Scaffold

The 7-aminoindole moiety is a privileged scaffold in medicinal chemistry and drug development. Its presence in a molecule can significantly influence its biological activity, often conferring potent and selective interactions with various physiological targets. The 2,3-dimethyl substitution pattern on the indole core further refines the molecule's steric and electronic properties, making 2,3-dimethyl-1H-indol-7-amine a valuable building block for the synthesis of a diverse range of bioactive compounds. This guide provides an in-depth, technically-focused overview of a reliable and well-established synthetic pathway to this important intermediate.

Strategic Overview of the Synthesis

The synthesis of 2,3-dimethyl-1H-indol-7-amine is most effectively approached through a three-step sequence, commencing with the construction of the indole nucleus, followed by regioselective functionalization, and concluding with a functional group interconversion. This strategy allows for the efficient assembly of the target molecule from readily available starting materials.

Caption: Overall synthetic strategy for 2,3-dimethyl-1H-indol-7-amine.

Part 1: Construction of the Indole Core via Fischer Indole Synthesis

The cornerstone of this synthetic route is the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2]

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-elucidated steps:

-

Hydrazone Formation: Phenylhydrazine reacts with 2-butanone in the presence of an acid catalyst to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[4]

-

Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the stable indole ring.[4]

Caption: Mechanistic overview of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole

This protocol is adapted from established procedures for the Fischer indole synthesis.[5]

Materials:

-

Phenylhydrazine

-

2-Butanone (Methyl Ethyl Ketone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)

-

Aqueous alkali (e.g., NaOH or KOH solution)

-

Ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add N-butenylaniline to polyphosphoric acid. Note: The reaction of aniline with butadiene-1,3 can be used to prepare the N-butenylaniline starting material.[5]

-

Heat the mixture to a temperature between 100°C and 300°C, preferably at reflux.[5]

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully hydrolyze the reaction mixture by the slow addition of an aqueous alkali solution with cooling.

-

Extract the product into ether or another suitable organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude 2,3-dimethyl-1H-indole by distillation or recrystallization.

| Parameter | Value | Reference |

| Starting Materials | Phenylhydrazine, 2-Butanone | [1] |

| Catalyst | Polyphosphoric acid | [5] |

| Reaction Temperature | 100-300 °C | [5] |

| Typical Yield | Good | [5] |

Part 2: Regioselective Nitration of the Indole Ring

The introduction of a nitro group at the C7 position of the 2,3-dimethyl-1H-indole core is a critical and often challenging step. Direct nitration of the electron-rich indole ring can lead to a mixture of isomers and potential polymerization. Therefore, careful selection of the nitrating agent and reaction conditions is paramount to achieve the desired regioselectivity.

Causality in Experimental Choices for Nitration

The high electron density of the indole ring makes it susceptible to electrophilic attack. While the C3 position is generally the most reactive, the presence of substituents at C2 and C3 in 2,3-dimethyl-1H-indole directs nitration to the benzene portion of the molecule. The electronic and steric effects of the methyl groups influence the position of nitration, often leading to a mixture of 4-, 5-, 6-, and 7-nitro isomers. Achieving high selectivity for the 7-position often requires specific reaction conditions or the use of directing groups.

Experimental Protocol: Synthesis of 2,3-dimethyl-7-nitro-1H-indole

This protocol is a generalized procedure based on common nitration methods for indoles.

Materials:

-

2,3-dimethyl-1H-indole

-

Nitrating agent (e.g., nitric acid, acetyl nitrate, or nitronium tetrafluoroborate)

-

Solvent (e.g., acetic acid, sulfuric acid, or an inert solvent like dichloromethane)

-

Ice

-

Aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 2,3-dimethyl-1H-indole in the chosen solvent in a flask cooled in an ice bath.

-

Slowly add the nitrating agent to the cooled solution with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with an aqueous sodium bicarbonate solution.

-

Collect the precipitated solid by filtration and wash it with cold water.

-

Dry the crude product.

-

Purify the crude 2,3-dimethyl-7-nitro-1H-indole by column chromatography or recrystallization to separate it from other isomers.

| Parameter | Value | Reference |

| Starting Material | 2,3-dimethyl-1H-indole | |

| Nitrating Agent | e.g., HNO₃/H₂SO₄ | [6] |

| Reaction Temperature | < 10 °C | General protocol |

| Product | 2,3-dimethyl-7-nitro-1H-indole | [7] |

Part 3: Reduction of the Nitro Group to Form the Amine

The final step in the synthesis is the reduction of the nitro group of 2,3-dimethyl-7-nitro-1H-indole to the target 2,3-dimethyl-1H-indol-7-amine. This is a standard and generally high-yielding transformation with several reliable methods available.

Choice of Reducing Agent: A Self-Validating System

The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. Common and effective methods include:

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[8] It often proceeds under mild conditions and gives high yields.

-

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are classic and cost-effective methods for reducing aromatic nitro groups.[9]

The successful conversion of the nitro group to an amine can be easily monitored by TLC, and the identity of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indol-7-amine

This protocol describes a typical reduction of an aromatic nitro compound using tin(II) chloride.

Materials:

-

2,3-dimethyl-7-nitro-1H-indole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethyl-7-nitro-1H-indole in ethanol.

-

Add tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with an aqueous sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.

-

Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,3-dimethyl-1H-indol-7-amine by column chromatography or recrystallization.

Caption: Experimental workflow for the reduction of the nitro group.

Conclusion

The synthesis of 2,3-dimethyl-1H-indol-7-amine presented herein is a logical and experimentally sound pathway that utilizes fundamental and reliable organic transformations. The successful execution of this synthesis provides access to a valuable building block for further elaboration in drug discovery and development programs. The key challenges lie in the regioselective nitration step, which may require careful optimization to achieve a high yield of the desired 7-nitro isomer. The subsequent reduction of the nitro group is a straightforward and high-yielding transformation. This guide provides the foundational knowledge and procedural details necessary for researchers and scientists to successfully synthesize this important indole derivative.

References

-

Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

7-Methyl-1H-indole-2,3-dione. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central. Retrieved from [Link]

- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Method for producing 7-nitroindoles. (n.d.). Google Patents.

-

2,3-Dimethyl-7-nitro-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

(a) Reduction of the nitro group in 6a to obtain 11a, a possible... (n.d.). ResearchGate. Retrieved from [Link]

-

Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

NaNO2/K2S2O8 mediated selective C-3 nitration of indoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters. Retrieved from [Link]

- Preparation of 2, 3-dimethylindole. (n.d.). Google Patents.

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). orientjchem.org. Retrieved from [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate. Retrieved from [Link]

-

What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. Retrieved from [Link]

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central. Retrieved from [Link]

-

Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

Sources

- 1. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 2. testbook.com [testbook.com]

- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. 2,3-Dimethyl-7-nitro-1H-indole | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2,3-dimethyl-1H-indol-7-amine: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the novel heterocyclic compound, 2,3-dimethyl-1H-indol-7-amine (CAS No: 101832-73-9).[1] As a substituted indole, this molecule holds significant potential in medicinal chemistry and materials science, making a thorough understanding of its structural and electronic properties imperative. Due to the limited availability of direct experimental spectra in public-domain literature, this guide presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally related analogs. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of this compound for identification, characterization, and further application.

Introduction to 2,3-dimethyl-1H-indol-7-amine

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[2] The introduction of substituents onto the indole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 2,3-dimethyl-1H-indol-7-amine, with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , features two methyl groups at the C2 and C3 positions of the pyrrole ring and an amino group at the C7 position of the benzene ring.[1] This unique substitution pattern is expected to influence its electronic distribution, hydrogen bonding capabilities, and overall reactivity. Accurate spectroscopic characterization is the cornerstone of its scientific investigation, enabling unambiguous identification and paving the way for its use in complex synthetic pathways and biological assays.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,3-dimethyl-1H-indol-7-amine are based on the analysis of substituent effects on the indole nucleus.

Experimental Protocol for NMR Data Acquisition (Hypothetical)

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dimethyl-1H-indol-7-amine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 2,3-dimethyl-1H-indol-7-amine are presented in Table 1. The rationale for these predictions is based on the known shielding and deshielding effects of the methyl and amino substituents on the indole ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-1 (NH) | ~10.5 | Broad Singlet | 1H | The chemical shift is highly dependent on solvent and concentration. |

| H-4 | ~6.5 | Doublet | 1H | Upfield shift due to the electron-donating amino group at C7. |

| H-5 | ~6.8 | Triplet | 1H | |

| H-6 | ~6.4 | Doublet | 1H | Upfield shift due to the electron-donating amino group at C7. |

| 2-CH₃ | ~2.3 | Singlet | 3H | |

| 3-CH₃ | ~2.1 | Singlet | 3H | |

| 7-NH₂ | ~4.5 | Broad Singlet | 2H | The chemical shift is solvent and concentration dependent. |

Table 1: Predicted ¹H NMR Data for 2,3-dimethyl-1H-indol-7-amine.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. These predictions consider the additive effects of the methyl and amino groups on the carbon chemical shifts of the indole core.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~135 | Substituted with a methyl group. |

| C-3 | ~110 | Substituted with a methyl group. |

| C-3a | ~128 | |

| C-4 | ~115 | Shielded by the amino group at C7. |

| C-5 | ~120 | |

| C-6 | ~112 | Shielded by the amino group at C7. |

| C-7 | ~140 | Deshielded due to the attached nitrogen atom. |

| C-7a | ~125 | |

| 2-CH₃ | ~12 | |

| 3-CH₃ | ~9 |

Table 2: Predicted ¹³C NMR Data for 2,3-dimethyl-1H-indol-7-amine.

Structural Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-dimethyl-1H-indol-7-amine is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for 2,3-dimethyl-1H-indol-7-amine are listed in Table 3.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indole) | 3400 - 3300 | Medium | A single, relatively sharp peak. |

| N-H Stretch (Amine) | 3350 - 3250 | Medium, Doublet | Two bands are expected for the primary amine (symmetric and asymmetric stretching). |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | From the methyl groups. |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium to Strong | |

| N-H Bend (Amine) | 1650 - 1580 | Medium | |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Table 3: Predicted IR Absorption Bands for 2,3-dimethyl-1H-indol-7-amine.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

Predicted Mass Spectral Data

-

Molecular Ion: The molecular weight of 2,3-dimethyl-1H-indol-7-amine is 160.22. In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 161.

-

High-Resolution Mass: An accurate mass measurement would yield a value very close to the calculated exact mass of the [M+H]⁺ ion (C₁₀H₁₃N₂⁺), which is 161.1073.

-

Fragmentation Pattern: Under EI conditions, fragmentation of the indole ring is expected. Common fragmentation pathways for indoles involve the loss of HCN or CH₃ radicals. The presence of the amino group might also lead to specific fragmentation patterns. A significant fragment could arise from the loss of a methyl group, resulting in an ion at m/z 145.

Caption: Predicted major fragmentation pathways in MS.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of 2,3-dimethyl-1H-indol-7-amine. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have provided a robust framework for the identification and characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the suggested experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The definitive characterization of this compound will ultimately rely on the acquisition of experimental data, which can be guided and validated by the information presented herein.

References

- El Ouar, M., Knouzi, N., El Kihel, A., Essassi, E.M., Benchidmi, M., Hamelin, J., Carrié, R. and Danion-Bougot, R. (1995) Reactivity of 7-Aminoindoles with Acetylacetone.

-

Pharmaffiliates. 2,3-Dimethyl-1H-indol-7-amine. [Link]

-

PubChem. 7-Aminoindole. [Link]

-

LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

UWI Mona Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of 2,3-dimethyl-1H-indol-7-amine

This technical guide provides a comprehensive investigation into the reaction mechanisms of 2,3-dimethyl-1H-indol-7-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its substituted derivatives is paramount for the rational design of novel therapeutic agents.[1][2] This document will explore the electronic properties, reactivity, and characteristic transformations of this specific 7-aminoindole derivative, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the 7-Aminoindole Scaffold

The indole nucleus is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its unique electronic structure allows for a diverse range of chemical transformations, making it a versatile template for drug discovery.[1] Specifically, 7-aminoindoles are recognized as crucial synthetic intermediates for a wide variety of bioactive molecules.[3][4] The presence of an amino group on the benzene portion of the indole ring significantly influences the molecule's reactivity, often directing reactions to specific positions and enabling further functionalization. This guide focuses on the 2,3-dimethyl substituted variant, where the methyl groups at the C2 and C3 positions of the pyrrole ring further modulate the electronic landscape and steric environment of the molecule.

Electronic Structure and Predicted Reactivity

The reactivity of 2,3-dimethyl-1H-indol-7-amine is governed by the interplay of its constituent functional groups. The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom of the pyrrole ring participates in the π-system, further increasing the electron density, particularly at the C3 position. However, in this case, the C3 position is blocked by a methyl group.

The amino group at the C7 position is a strong activating group, donating electron density to the benzene ring through resonance. This activation is most pronounced at the ortho and para positions relative to the amino group, which are the C6 and C4 positions, respectively. The methyl groups at C2 and C3 are weakly activating and will have a minor electronic influence compared to the amino group.

Based on these electronic considerations, electrophilic aromatic substitution is predicted to occur preferentially at the C4 and C6 positions of the indole ring. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.[5][6]

Key Reaction Mechanisms and Protocols

This section details the primary reaction mechanisms applicable to 2,3-dimethyl-1H-indol-7-amine, supported by detailed experimental protocols.

Electrophilic Aromatic Substitution

As predicted, the most characteristic reaction of 2,3-dimethyl-1H-indol-7-amine is electrophilic aromatic substitution. The amino group at C7 directs incoming electrophiles to the C4 and C6 positions.

The introduction of a halogen atom onto the indole scaffold is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of a compound.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing potential side reactions. The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) at low temperatures to control the reactivity and prevent over-halogenation.

Experimental Protocol: Bromination of 2,3-dimethyl-1H-indol-7-amine

-

Reaction Setup: To a solution of 2,3-dimethyl-1H-indol-7-amine (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the brominated product(s).

-

Characterization: Confirm the structure of the product(s) (expected to be 4-bromo- and 6-bromo-2,3-dimethyl-1H-indol-7-amine) by ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Caption: Proposed mechanism for the bromination of 2,3-dimethyl-1H-indol-7-amine.

Nitration introduces a nitro group, which can serve as a handle for further functionalization, such as reduction to an amine.

Causality of Experimental Choices: A mixture of nitric acid and sulfuric acid is a standard nitrating agent.[9] The reaction is performed at low temperatures to control the exothermic reaction and prevent the formation of undesired byproducts. Acetic anhydride can be used as a solvent and also to generate the acetyl nitrate electrophile in situ, which can lead to milder reaction conditions.

Experimental Protocol: Nitration of 2,3-dimethyl-1H-indol-7-amine

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, cool a mixture of acetic anhydride (5 mL/mmol) to 0 °C. Add 2,3-dimethyl-1H-indol-7-amine (1.0 eq) and stir until dissolved.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 mL/mmol) dropwise, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: Analyze the product(s) (expected to be 4-nitro- and 6-nitro-2,3-dimethyl-1H-indol-7-amine) using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Oxidation Reactions

The electron-rich indole nucleus is susceptible to oxidation. The outcome of the oxidation can be influenced by the choice of oxidant and reaction conditions.

Causality of Experimental Choices: Mild oxidizing agents are necessary to avoid over-oxidation and decomposition of the indole ring. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide can be employed for selective oxidation. The oxidation of indole derivatives can lead to various products, including oxindoles. For instance, the oxidation of indole-3-acetic acid can yield oxindole-3-acetic acid.[10]

Experimental Protocol: Oxidation of 2,3-dimethyl-1H-indol-7-amine

-

Reaction Setup: To a solution of 2,3-dimethyl-1H-indol-7-amine (1.0 eq) in a suitable solvent such as dioxane or acetone (20 mL/mmol), add an oxidizing agent like DDQ (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate and oxidant.

-

Reaction Monitoring: Follow the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, filter off any solid byproducts. Quench the reaction with a reducing agent if necessary (e.g., sodium sulfite solution).

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the oxidized product(s).

-

Characterization: Characterize the product(s) using spectroscopic methods to determine the exact structure, which could be an oxindole or other oxidation products.

Caption: A generalized experimental workflow for the synthesis and analysis.

Analytical Techniques for Mechanistic Investigation

A thorough understanding of the reaction mechanism requires the application of various analytical techniques to identify reactants, intermediates, and products.

| Technique | Application in Mechanistic Studies |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress, identification of the number of components in a mixture, and optimization of reaction conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the structural elucidation of starting materials, intermediates, and final products.[7] 2D NMR techniques (COSY, HSQC, HMBC) can confirm connectivity. |

| Mass Spectrometry (MS) | Provides information about the molecular weight of the products and can help in identifying fragmentation patterns to support structural assignments.[8] |

| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups (e.g., N-H, C=O, NO₂) in the reactants and products. |

| UV-Visible Spectroscopy | Can be used to study the electronic transitions in the indole derivatives and monitor the formation of colored intermediates or products.[11] |

| Computational Chemistry | Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the regioselectivity of reactions.[12][13] |

Conclusion and Future Directions

This guide has provided a detailed examination of the predicted reaction mechanisms of 2,3-dimethyl-1H-indol-7-amine, with a focus on electrophilic aromatic substitution and oxidation reactions. The provided experimental protocols serve as a practical starting point for researchers in the field. The interplay of the activating amino group and the methyl substituents makes this molecule a fascinating subject for further investigation.

Future research could focus on expanding the scope of reactions, including transition-metal-catalyzed cross-coupling reactions at the C4 and C6 positions, and exploring the synthesis of more complex derivatives with potential therapeutic applications. A deeper understanding of the structure-activity relationships of these compounds will undoubtedly contribute to the advancement of drug discovery and development.

References

-

Dimethyltryptamine - Wikipedia . Wikipedia. [Link]

-

Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group . MDPI. [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity . ACS Publications. [Link]

-

Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... . ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) . PubMed. [Link]

-

Reaction of substituted 7-aminoindoles with oxalacetic ester | Request PDF . ResearchGate. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition . PMC - NIH. [Link]

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions . PMC - NIH. [Link]

-

Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives . MDPI. [Link]

-

Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Iron-catalyzed C-7 Selective NH2 Amination of Indoles . PubMed. [Link]

-

Fischer Indole Synthesis Mechanism | Organic Chemistry . YouTube. [Link]

-

Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery . Future Medicinal Chemistry. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino . PubMed. [Link]

-

Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme . ACS Catalysis. [Link]

-

Recent advances in the synthesis of indoles and their applications . RSC Publishing. [Link]

-

20230818 Indole Synthesis SI . [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation . YouTube. [Link]

-

Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study . ACP. [Link]

-

1.31: Electrophilic Substitution . Chemistry LibreTexts. [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene . Chemguide. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . MDPI. [Link]

-

Synthesis of indoles . Organic Chemistry Portal. [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals . MDPI. [Link]

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives . ACS Publications. [Link]

-

Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy . PubMed. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations . [Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions . ACS Publications. [Link]

-

Synthesis of N-substituted indoles via intramolecular cyclization of ketoxime . [Link]

-

Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings . PMC - NIH. [Link]

-

Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF . ResearchGate. [Link]

-

Electrophilic Substitution Reaction . YouTube. [Link]

-

Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms . Preprints.org. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review . PMC - NIH. [Link]

-

Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines . Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis, . YouTube. [Link]

-

Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles . PMC - NIH. [Link]

-

22.4: Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol . ACS Publications. [Link]

-

Nonlinear optical responses of organic based indole derivative: an experimental and computational study . ResearchGate. [Link]

-

Amine oxidation. Part X. The oxidation of some 4-substituted NN-dimethylbenzylamines and a selection of other amines with 1-chlorobenzotriazole . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy . NIH. [Link]

-

Study of Mass Spectra of Some Indole Derivatives . SciRP.org. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iron-catalyzed C-7 Selective NH2 Amination of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 13. researchgate.net [researchgate.net]

Solubility of 2,3-dimethyl-1H-indol-7-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-dimethyl-1H-indol-7-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dimethyl-1H-indol-7-amine, a substituted indole of interest in pharmaceutical research. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of intermolecular interactions. It further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is designed to be a practical and authoritative resource, enabling researchers to effectively work with this compound in synthesis, purification, formulation, and screening applications.

Introduction: The Significance of Solubility for Novel Indole Derivatives

2,3-dimethyl-1H-indol-7-amine belongs to the indole family, a class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic molecules with significant biological activity. The strategic placement of substituents on the indole ring—in this case, two methyl groups and an amine group—can profoundly alter the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in drug discovery and development.[1]

A thorough understanding of a compound's solubility in a range of organic solvents is paramount for several reasons:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving optimal reaction yields and for effective purification through techniques like recrystallization and chromatography.

-

Formulation: For a compound to be a viable drug candidate, it must be formulated into a stable dosage form that allows for effective delivery and bioavailability. This requires knowledge of its solubility in various pharmaceutically acceptable excipients.

-

In Vitro and In Vivo Testing: Meaningful biological assays depend on the compound being fully dissolved in the test medium to ensure accurate and reproducible results. Poor solubility can lead to underestimated potency and misleading structure-activity relationships.[2]

This guide will first deconstruct the molecular features of 2,3-dimethyl-1H-indol-7-amine to predict its solubility behavior and then provide a robust experimental methodology for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[3] The structure of 2,3-dimethyl-1H-indol-7-amine (Molecular Formula: C₁₀H₁₂N₂, Molecular Weight: 160.22 g/mol ) provides key insights into its expected solubility.[4]

Analysis of Molecular Structure and Intermolecular Forces

The key structural features influencing the solubility of 2,3-dimethyl-1H-indol-7-amine are:

-

The Indole Ring System: The bicyclic aromatic indole core is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

The Amino Group (-NH₂): The primary amine at the 7-position is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This group significantly increases the polarity of the molecule.

-

The Indole N-H Group: The hydrogen atom on the indole nitrogen is also a hydrogen bond donor. The ability of indole N-H groups to form hydrogen bonds is crucial for the structure and function of many biologically active molecules.[5][6]

-

The Methyl Groups (-CH₃): The two methyl groups at the 2- and 3-positions are nonpolar and contribute to the overall lipophilicity of the molecule.

The interplay between the nonpolar indole backbone and the polar, hydrogen-bonding capable amine and N-H groups dictates the compound's solubility. The presence of two hydrogen bond donor sites (the amine and indole N-H) and a hydrogen bond acceptor site (the amine nitrogen) suggests that hydrogen bonding will be a significant factor in its interactions with protic solvents.[7]

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can predict the following general solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding with the -NH₂ and indole N-H groups of 2,3-dimethyl-1H-indol-7-amine, moderate to high solubility is expected in these solvents. Shorter-chain alcohols are generally good solvents for compounds with hydrogen bonding capabilities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They can interact favorably with the N-H groups of the solute. Solvents like DMSO and DMF are powerful solvents for a wide range of organic compounds, and high solubility is anticipated. Ethyl acetate is also expected to be a good solvent.[8][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): These solvents primarily interact through weaker van der Waals forces. While the nonpolar indole ring and methyl groups will have some affinity for these solvents, the highly polar amine group will significantly limit solubility. Low solubility is expected in highly nonpolar solvents like hexane. Chloroform, being slightly more polar, may show slightly better, though still limited, solubility.

-

Aqueous Solubility: The presence of the polar amine group may impart some water solubility. However, the relatively large nonpolar surface area of the dimethyl-indole ring system will likely make it only sparingly soluble in water.[8] The basicity of the amine group means that its solubility in aqueous media will be highly pH-dependent; it will be significantly more soluble in acidic aqueous solutions due to the formation of a polar ammonium salt.

The following diagram illustrates the key molecular features of 2,3-dimethyl-1H-indol-7-amine that govern its solubility.

Caption: Key Molecular Features of 2,3-dimethyl-1H-indol-7-amine.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, quantitative data must be obtained through experimentation. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the saturated state.[10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

2,3-dimethyl-1H-indol-7-amine (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator capable of constant temperature incubation

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.

-

Preparation of the Slurry:

-

Weigh an excess amount of 2,3-dimethyl-1H-indol-7-amine into a glass vial. An excess is critical to ensure a saturated solution is formed. A general starting point is to add enough solid so that it is clearly visible after the solvent is added (e.g., 5-10 mg).

-

Accurately add a known volume of the desired organic solvent to the vial (e.g., 1.0 or 2.0 mL).

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate them. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.

-

Equilibration time is a critical parameter. For many compounds, 24 hours is sufficient, but for some, 48 to 72 hours may be necessary. To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the measured solubility does not significantly change between the later time points.[10]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the larger solid particles to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 2,3-dimethyl-1H-indol-7-amine in the diluted sample using a pre-validated HPLC method or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of the compound in the same solvent.[11]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

To facilitate comparison, all quantitative solubility data should be summarized in a well-structured table.

Table 1: Experimentally Determined Solubility of 2,3-dimethyl-1H-indol-7-amine at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] | [Experimental Value] | |

| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Experimental Value] | |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Experimental Value] | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

| Hexane | 0.1 | [Experimental Value] | [Experimental Value] |

Note: Polarity index values are for general reference and can vary slightly depending on the scale used.

The experimentally determined values can then be correlated with the properties of the solvents. A high solubility in solvents like methanol and DMSO would confirm the dominant role of hydrogen bonding and polarity in the dissolution process. Conversely, low solubility in hexane would underscore the unfavorable interaction between the polar amine group and a nonpolar medium.

Conclusion

While specific solubility data for 2,3-dimethyl-1H-indol-7-amine is not widely published, a systematic approach based on its molecular structure allows for robust predictions of its behavior in various organic solvents. The presence of both hydrogen-bond donating and accepting functionalities, combined with a nonpolar indole core, suggests a nuanced solubility profile with a preference for polar solvents. For definitive quantitative results, the shake-flask method provides a reliable and authoritative means of determination. The protocols and predictive framework detailed in this guide offer researchers a comprehensive toolkit for effectively utilizing this compound in their research and development endeavors, ensuring data integrity and accelerating the discovery process.

References

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: Dimethyltryptamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity Source: ACS Publications URL: [Link]

-

Title: The effect of hydrogen bonding on the conformations of 2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Indole - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

-

Title: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents Source: ResearchGate URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: St. Norbert College URL: [Link]

-

Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

-

Title: Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2,3-Dimethyl-1H-indol-7-amine Source: Pharmaffiliates URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. chem.ws [chem.ws]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding in two tetracyclic indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of hydrogen bonding on the conformations of 2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

Advanced Chromatographic Strategies for the Analysis of 2,3-dimethyl-1H-indol-7-amine: A Guide for Drug Discovery and Development

Abstract

This technical guide provides detailed application notes and protocols for the analysis of 2,3-dimethyl-1H-indol-7-amine, a key indoleamine derivative of interest in pharmaceutical research. We present robust methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The rationale behind crucial experimental parameters is discussed, offering researchers and drug development professionals a solid foundation for method development, optimization, and validation. This guide is designed to ensure scientific integrity by providing self-validating protocols and is grounded in established analytical principles for indoleamines and aromatic amines.

Introduction: The Analytical Imperative for 2,3-dimethyl-1H-indol-7-amine

2,3-dimethyl-1H-indol-7-amine belongs to the indoleamine class of compounds, which are structurally related to the neurotransmitter serotonin and other biologically active molecules. The precise and accurate quantification of such molecules is paramount in drug discovery and development for pharmacokinetic studies, metabolism profiling, and quality control of active pharmaceutical ingredients (APIs). The inherent chemical properties of 2,3-dimethyl-1H-indol-7-amine, including its aromaticity, the presence of a primary amine, and its potential for limited aqueous solubility, present unique analytical challenges. This guide provides two orthogonal chromatographic approaches, HPLC and GC-MS, to address these challenges and ensure reliable analytical outcomes.

Physicochemical Properties of 2,3-dimethyl-1H-indol-7-amine

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. While experimental data for 2,3-dimethyl-1H-indol-7-amine is not extensively published, we can infer key characteristics based on its structure and data from analogous compounds.

| Property | Estimated Value/Characteristic | Rationale and Implication for Analysis |

| Molecular Formula | C₁₀H₁₂N₂ | - |

| Molecular Weight | 160.22 g/mol | Essential for mass spectrometry configuration and preparation of standard solutions. |

| Structure | Indole ring with two methyl groups and a primary amine. | The indole ring provides UV absorbance. The primary amine is a site for derivatization in GC-MS and influences the compound's polarity and basicity. |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, acetonitrile, and non-polar solvents.[1] | Dictates the choice of solvents for sample preparation and the composition of the mobile phase in HPLC. |

| pKa (predicted) | The primary aromatic amine is expected to have a pKa in the range of 4-5. | Crucial for HPLC method development. The mobile phase pH should be adjusted to ensure the analyte is in a single, consistent ionization state (preferably protonated at pH < pKa) to achieve good peak shape and retention. |

| UV Absorbance (predicted) | Maxima expected in the 220-230 nm and 270-290 nm range. | Indole derivatives typically exhibit strong absorbance in these regions.[2] An initial UV scan is recommended to determine the optimal wavelength for detection. |

| Volatility | Low | The presence of the polar amine group and the indole nitrogen reduces volatility, making derivatization a prerequisite for GC analysis.[3] |

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the analysis of aromatic amines and indole derivatives.[4][5] The following protocol is a well-grounded starting point for the analysis of 2,3-dimethyl-1H-indol-7-amine.

Rationale for HPLC Method Design

-

Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining moderately polar compounds like indoleamines through hydrophobic interactions.

-

Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient separation from potential impurities. The addition of a small percentage of formic acid serves two critical purposes: it protonates the primary amine of the analyte, leading to better peak shape and retention on the C18 column, and it provides a source of protons for efficient ionization in subsequent mass spectrometry analysis if an LC-MS system is used.

-

Detection: UV detection at 280 nm is proposed based on the typical absorbance of indole rings. This wavelength often provides a good balance between sensitivity and selectivity, minimizing interference from common solvents.

Detailed HPLC Protocol

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

-

2,3-dimethyl-1H-indol-7-amine reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (≥98%)

-

Methanol (for sample preparation)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (or optimal λmax determined by UV scan) |

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-dimethyl-1H-indol-7-amine reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing 2,3-dimethyl-1H-indol-7-amine in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

Caption: Workflow for HPLC analysis of 2,3-dimethyl-1H-indol-7-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification

GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique. Due to the low volatility of 2,3-dimethyl-1H-indol-7-amine, a derivatization step is essential to improve its chromatographic properties.[1][3][6] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as primary amines.[7]

Rationale for GC-MS Method Design

-

Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that reacts with the primary amine and the indole nitrogen to form less polar and more volatile trimethylsilyl (TMS) derivatives. This improves peak shape and reduces the risk of thermal degradation in the GC inlet.

-

GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating the TMS-derivatized analyte from other matrix components.

-

MS Detection: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for structural elucidation and library matching. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity in quantitative analysis.

Detailed GC-MS Protocol

Instrumentation:

-

GC-MS system with a capillary column, autosampler, and an electron ionization source.

Materials:

-

2,3-dimethyl-1H-indol-7-amine reference standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine (anhydrous)

-

Ethyl acetate (HPLC grade)

Derivatization Protocol:

-

Sample Preparation: Accurately weigh or pipette a known amount of the sample containing 2,3-dimethyl-1H-indol-7-amine into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample.

-

Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Dilution: After cooling to room temperature, dilute the derivatized sample with ethyl acetate to a suitable concentration for GC-MS analysis.

GC-MS Conditions:

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 (for full scan) |

| SIM Ions (predicted) | Molecular ion of the di-TMS derivative (M+), and characteristic fragment ions (to be determined experimentally). |

Workflow Diagram:

Caption: Workflow for GC-MS analysis of 2,3-dimethyl-1H-indol-7-amine after derivatization.

Method Validation and System Suitability

For both the HPLC and GC-MS methods, a comprehensive validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 2,3-dimethyl-1H-indol-7-amine. The HPLC method is well-suited for routine quantification, while the GC-MS method offers a highly specific confirmatory analysis. The provided protocols are intended as a starting point, and further optimization may be required depending on the specific sample matrix and analytical instrumentation. By understanding the underlying principles of these chromatographic techniques and the physicochemical properties of the analyte, researchers can confidently develop and validate methods for the accurate analysis of this important indoleamine derivative.

References

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). PubMed. Retrieved January 23, 2026, from [Link]

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

-

Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

-

(PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. Retrieved January 23, 2026, from [Link]

-

HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks. Retrieved January 23, 2026, from [Link]

-

Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PMC. Retrieved January 23, 2026, from [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved January 23, 2026, from [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda. Retrieved January 23, 2026, from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019). Agilent. Retrieved January 23, 2026, from [Link]

-

Carbonic anhydrase activation profile of indole-based derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Role of Biological Matrices During the Analysis of Chiral Drugs by Liquid Chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]

- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 2,3-dimethyl-1H-indol-7-amine

Introduction: The Versatility of the 7-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, 2,3-dimethyl-1H-indol-7-amine stands out as a particularly valuable starting material for the synthesis of novel heterocyclic systems. The presence of the reactive 7-amino group, coupled with the inherent nucleophilicity of the indole ring, opens a gateway to a diverse array of chemical transformations. This guide provides detailed protocols for the synthesis of novel triazolo-, pyrazolo-, and carboline-type heterocycles, leveraging the unique reactivity of this scaffold. These application notes are intended for researchers, scientists, and professionals in drug development seeking to expand their chemical library with innovative molecular architectures.

Physicochemical Properties of 2,3-dimethyl-1H-indol-7-amine

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The table below summarizes the key physicochemical data for 2,3-dimethyl-1H-indol-7-amine.

| Property | Value | Source |

| CAS Number | 101832-73-9 | [2] |

| Molecular Formula | C₁₀H₁₂N₂ | [2] |

| Molecular Weight | 160.22 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Storage | 2-8°C, Refrigerator | [2] |

General Experimental Workflow

The synthesis of novel heterocycles from 2,3-dimethyl-1H-indol-7-amine generally follows the workflow depicted below. This involves the initial reaction, followed by purification of the product and subsequent characterization to confirm its structure and purity.

Caption: General workflow for the synthesis and characterization of novel heterocycles.

Protocol 1: Synthesis of Novel Triazolo[4,5-g]indoles

This protocol describes the synthesis of a novel triazolo[4,5-g]indole derivative through a diazotization-azidation reaction followed by a [3+2] cycloaddition. The 7-amino group is first converted to an azide, which then undergoes a cycloaddition with an alkyne to form the triazole ring fused to the indole scaffold.

Reaction Scheme:

Caption: Synthesis of triazolo[4,5-g]indoles.

Step-by-Step Protocol:

-

Diazotization: Dissolve 2,3-dimethyl-1H-indol-7-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-